molecular formula C27H32O15 B1238462 Isobutrin CAS No. 536-01-6

Isobutrin

Cat. No.: B1238462
CAS No.: 536-01-6
M. Wt: 596.5 g/mol
InChI Key: XOTWNDIAAITUKR-KUUXHJTOSA-N
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Scientific Research Applications

Isobutrin has a wide range of scientific research applications:

Future Directions

Future research on Isobutrin could focus on further elucidating its molecular structure, synthesis, and mechanism of action. Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety and potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutrin can be isolated from the flowers of Butea monosperma through preparative thin layer chromatography. The purity and molecular weight of this compound are determined using liquid chromatography and mass spectrometry analysis .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the flowers of Butea monosperma using solvents such as petroleum ether and ethyl acetate. The extract is then purified through various chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isobutrin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions involving this compound typically use halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as halogenated or hydroxylated compounds, which exhibit different pharmacological properties .

Mechanism of Action

Isobutrin exerts its effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in activated human mast cells. This inhibition leads to the suppression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) production. This compound also inhibits the IκB kinase complex activity, preventing the degradation of IκBα and subsequent activation of NF-κB .

Comparison with Similar Compounds

    Butrin: Another polyphenolic compound found in Butea monosperma, butrin has similar pharmacological properties but is less potent than isobutrin in inhibiting NF-κB activation.

    Butein: This compound also exhibits anti-inflammatory and antioxidant properties but differs in its molecular structure and specific biological activities.

Uniqueness of this compound: this compound is unique due to its higher potency in inhibiting NF-κB activation compared to butrin and butein. This makes it a more effective compound for modulating inflammatory responses and potentially treating related diseases .

Properties

IUPAC Name

(E)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c28-9-18-20(33)22(35)24(37)26(41-18)39-12-3-4-13(16(32)8-12)14(30)5-1-11-2-6-15(31)17(7-11)40-27-25(38)23(36)21(34)19(10-29)42-27/h1-8,18-29,31-38H,9-10H2/b5-1+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTWNDIAAITUKR-KUUXHJTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-01-6
Record name Isobutrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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